(2R)-2-Amino-4-phenoxybutanoic acid (2R)-2-Amino-4-phenoxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 111950-17-5
VCID: VC8172637
InChI: InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
SMILES: C1=CC=C(C=C1)OCCC(C(=O)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(2R)-2-Amino-4-phenoxybutanoic acid

CAS No.: 111950-17-5

Cat. No.: VC8172637

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-4-phenoxybutanoic acid - 111950-17-5

Specification

CAS No. 111950-17-5
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2R)-2-amino-4-phenoxybutanoic acid
Standard InChI InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Standard InChI Key OZTJTXTWPFGIHY-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)OCC[C@H](C(=O)O)N
SMILES C1=CC=C(C=C1)OCCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)OCCC(C(=O)O)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The compound is systematically named (2R)-2-amino-4-phenoxybutanoic acid, reflecting its (R)-configuration at the second carbon. The IUPAC condensed notation is H-D-Hse(Ph)-OH\text{H-D-Hse(Ph)-OH}, where "Hse" denotes homoserine and "Ph" represents the phenoxy substituent . The chiral center at C2 is critical for its biochemical activity, as enantiomeric purity often dictates interactions with biological targets.

Molecular and Computed Properties

Key physicochemical properties include a topological polar surface area of 72.6 Ų, three hydrogen bond donors, and four hydrogen bond acceptors . Its rotatable bond count of five suggests moderate flexibility, which may influence its conformational behavior in solution. The compound’s computed exact mass is 195.0895 Da, with a monoisotopic mass of 195.0895 Da .

Table 1: Molecular properties of (2R)-2-amino-4-phenoxybutanoic acid

PropertyValueSource
Molecular formulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_{3}
Molecular weight195.21 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors4
Rotatable bonds5
Topological polar surface area72.6 Ų

Research Applications and Biological Relevance

Peptide Synthesis

(2R)-2-Amino-4-phenoxybutanoic acid serves as a building block in custom peptide synthesis. Creative Peptides markets this compound for constructing peptide libraries, which are pivotal in screening bioactive molecules . Its bulky phenoxy group may enhance peptide stability or modulate interactions with target proteins.

Antimicrobial and Cell-Penetrating Peptides

The compound is implicated in studies exploring antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). For example, research on Finegoldia magna and Streptococcus pyogenes investigates how AMPs are processed by bacterial enzymes . The phenoxy group’s hydrophobicity could improve membrane permeability, a key trait in CPP design.

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